1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine
Description
1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is a heterocyclic compound that features a unique combination of functional groups, including a cyclopropylsulfonyl group, a piperazine ring, and an imidazo[4,5-b]pyridine core
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-17-13-12(3-2-6-15-13)16-14(17)18-7-9-19(10-8-18)22(20,21)11-4-5-11/h2-3,6,11H,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXUKRIFZQBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the imidazo[4,5-b]pyridine core, followed by the introduction of the piperazine ring and the cyclopropylsulfonyl group. Key steps in the synthesis may include:
Cyclization: Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.
Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.
Sulfonylation: Addition of the cyclopropylsulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine core and have been studied for their diverse biological activities.
Pyridine Derivatives: Compounds containing the pyridine nucleus are known for their therapeutic properties, including antimicrobial and antiviral activities.
Uniqueness
1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylsulfonyl group and piperazine ring contribute to its potential as a versatile and bioactive compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
